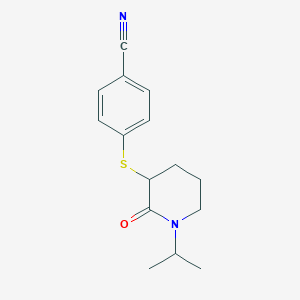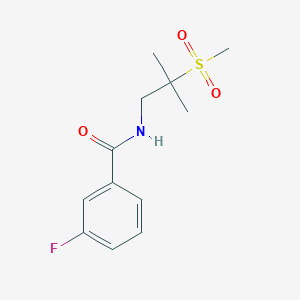
N-(5-fluoro-2-hydroxyphenyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-2-hydroxyphenyl)thiophene-3-carboxamide, commonly known as FTC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. FTC belongs to the class of thiophene carboxamide compounds, which are known for their diverse pharmacological activities. In
Scientific Research Applications
FTC has been extensively studied for its potential applications in various scientific research fields. One of the major research areas where FTC has shown promising results is cancer research. Studies have shown that FTC exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FTC has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.
FTC has also been studied for its potential applications in neurodegenerative diseases. Studies have shown that FTC exhibits neuroprotective effects against oxidative stress-induced damage in neuronal cells. FTC has been found to enhance the activity of antioxidant enzymes and reduce the production of reactive oxygen species in neuronal cells.
Mechanism of Action
The mechanism of action of FTC is not fully understood. However, studies have suggested that FTC exerts its pharmacological effects by inhibiting various signaling pathways, including the PI3K/Akt/mTOR signaling pathway and the NF-κB signaling pathway. FTC has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
FTC has been shown to exhibit various biochemical and physiological effects. Studies have shown that FTC can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of reactive oxygen species in neuronal cells, and enhance the activity of antioxidant enzymes. FTC has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using FTC in lab experiments is its potent pharmacological activity against various cancer cell lines and neurodegenerative diseases. FTC is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the limitations of using FTC in lab experiments is its potential toxicity, which requires careful handling and dosage control.
Future Directions
There are several future directions for research on FTC. One of the major areas of research is the development of more potent and selective analogs of FTC with improved pharmacological activity and reduced toxicity. Another area of research is the elucidation of the exact mechanism of action of FTC, which will help in the development of more targeted therapeutic strategies. Finally, the potential applications of FTC in other scientific research fields, such as inflammation and infectious diseases, need to be explored further.
Synthesis Methods
FTC can be synthesized using a multi-step process that involves the reaction of 5-fluoro-2-hydroxybenzoic acid with thionyl chloride to form 5-fluoro-2-chlorobenzoic acid. The resulting compound is then reacted with thiophene-3-carboxamide in the presence of a base to yield FTC. The purity of the synthesized FTC can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
properties
IUPAC Name |
N-(5-fluoro-2-hydroxyphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-8-1-2-10(14)9(5-8)13-11(15)7-3-4-16-6-7/h1-6,14H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSOSEBNEBZWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584781.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7584791.png)
![1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7584798.png)
![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one](/img/structure/B7584804.png)



![3-[[ethyl(methyl)amino]methyl]-N-[(4-methylsulfanylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7584840.png)


![(2,7-Dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7584850.png)

![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopent-3-en-1-ylmethanone](/img/structure/B7584884.png)